Pexmetinib

Description

This compound is an orally bioavailable small-molecule inhibitor of p38 and Tie2 kinases with potential antineoplastic, anti-inflammatory and antiangiogenic activities. This compound binds to and inhibits the activities of p38 and Tie2 kinases, which may inhibit the production of proinflammatory cytokines and may decrease tumor angiogenesis and tumor cell growth and survival. p38 is a MAP kinase that is often upregulated in cancer cells, playing a crucial part in the production of a variety of cytokines involved in inflammation and cellular proliferation such as tumor necrosis factor (TNF) and interleukin (IL)-1 and -6. Tie2 is an endothelial cell specific receptor that is activated by angiopoietins, growth factors required for angiogenesis. This agent has also been reported to inhibit other kinases including vascular endothelial growth factor receptor (VEGFR2) and Src tyrosine kinases.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibits both p38 mitogen-activated protein kinase and Tie2 protein

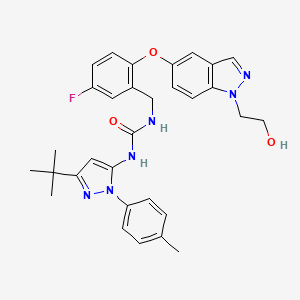

Structure

3D Structure

Properties

IUPAC Name |

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[[5-fluoro-2-[1-(2-hydroxyethyl)indazol-5-yl]oxyphenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33FN6O3/c1-20-5-8-24(9-6-20)38-29(17-28(36-38)31(2,3)4)35-30(40)33-18-22-15-23(32)7-12-27(22)41-25-10-11-26-21(16-25)19-34-37(26)13-14-39/h5-12,15-17,19,39H,13-14,18H2,1-4H3,(H2,33,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMRSSIMGCDUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NCC3=C(C=CC(=C3)F)OC4=CC5=C(C=C4)N(N=C5)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945614-12-0 | |

| Record name | Pexmetinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945614120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pexmetinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16294 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PEXMETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3750D0U8B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pexmetinib's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexmetinib (ARRY-614) is a potent, orally bioavailable small-molecule inhibitor with a novel dual-targeting mechanism of action against Tie-2 and p38 mitogen-activated protein kinase (MAPK).[1] This dual inhibition allows this compound to exert multifaceted anti-cancer effects, including the suppression of pro-inflammatory cytokines, inhibition of tumor angiogenesis, and direct impairment of cancer cell growth and survival.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's efficacy in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Dual Inhibition of Tie-2 and p38 MAPK

This compound's primary mechanism of action is the simultaneous inhibition of two key signaling kinases: the angiopoietin receptor Tie-2 and the stress-activated p38 MAPK.[4][5] This dual activity is significant as both pathways are frequently dysregulated in various cancers, contributing to tumor progression, inflammation, and resistance to therapy.[6][7]

Inhibition of the Tie-2 Signaling Pathway

The Tie-2 receptor, activated by its ligand angiopoietin-1 (Ang-1), plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4][8] In several cancers, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), the Ang-1/Tie-2 axis is overexpressed, correlating with a poorer prognosis.[4]

This compound binding to Tie-2 blocks its autophosphorylation and subsequent downstream signaling. This inhibition leads to:

-

Anti-angiogenic effects: By disrupting Tie-2 signaling in endothelial cells, this compound can inhibit the formation of new blood vessels within the tumor microenvironment, thereby restricting the supply of nutrients and oxygen to cancer cells.[2][3]

-

Direct anti-tumor effects: In some cancer cells that express Tie-2, its inhibition can directly impede proliferation and survival pathways.[4]

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[7] In the context of cancer, chronic activation of p38 MAPK can promote inflammation, which in turn can fuel tumor growth, and it can also mediate resistance to chemotherapy.[7][9]

This compound's inhibition of p38 MAPK results in:

-

Reduced pro-inflammatory cytokine production: this compound blocks the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), which are often abundant in the tumor microenvironment and contribute to a pro-tumorigenic state.[2][3]

-

Induction of apoptosis and cell cycle arrest: By inhibiting p38 MAPK, this compound can shift the cellular balance towards apoptosis and inhibit proliferation in cancer cells where this pathway is aberrantly active.[4]

-

Abrogation of myelosuppressive effects: In hematological malignancies like MDS, this compound's inhibition of p38 MAPK can reverse the suppressive effects of inflammatory cytokines on normal hematopoiesis.[4]

Quantitative Data: In Vitro and In Vivo Efficacy

The potency of this compound has been quantified in various preclinical models. The following tables summarize key inhibitory concentrations (IC50) and other relevant data.

| Target | Assay Type | Cell Line/System | IC50 (nM) | Reference |

| Tie-2 | Kinase Assay | - | 1 | [10][11] |

| p38α | Kinase Assay | - | 35 | [10][11] |

| p38β | Kinase Assay | - | 26 | [10][11] |

| p-Tie-2 | Cellular Assay | HEK-293 | 18 | [12] |

| p-p38 MAPK | Cellular Assay | HEK-293 | 4 | [12] |

| phospho-HSP27 | Cellular Assay | HeLa | 2 | [12] |

| LPS-Induced TNFα | Cellular Assay | Isolated PBMCs | 4.5 | [12] |

| LPS-Induced TNFα | Cellular Assay | Human Whole Blood | 313 | [12] |

Table 1: In Vitro Inhibitory Activity of this compound

| Model | Readout | IC50 (nM) | Reference |

| HEK-Tie2 Xenograft | p-Tie2 Inhibition (tumor) | 2066 | |

| HEK-Tie2 Xenograft | p-p38 Inhibition (tumor) | 203 | |

| LPS-induced endotoxemia | TNFα release | 203 |

Table 2: In Vivo Efficacy of this compound

| Kinase | IC50 (nM) | Reference |

| Abl | 4 | [10][11] |

| Arg | 10 | [10][11] |

| FGFR1 | 28 | [10][11] |

| Flt1 | 47 | [10][11] |

| Flt4 | 42 | [10][11] |

| Fyn | 41 | [10][11] |

| Hck | 26 | [10][11] |

| Lyn | 25 | [10][11] |

| MINK | 26 | [10][11] |

Table 3: Off-Target Kinase Inhibition Profile of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound's inhibition of the Tie-2 signaling pathway.

Caption: this compound's inhibition of the p38 MAPK signaling pathway.

Caption: A generalized experimental workflow for evaluating this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound's mechanism of action.

Tie-2 and p38 MAPK Kinase Assays

These assays are fundamental for determining the direct inhibitory effect of this compound on its target kinases.

-

Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by the kinase of interest. The amount of phosphorylation is then quantified, often using radioactivity or luminescence.

-

Materials:

-

Recombinant human Tie-2 or p38 MAPK enzyme.

-

Kinase-specific substrate (e.g., a generic tyrosine kinase substrate for Tie-2, ATF2 for p38 MAPK).

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP for luminescence-based assays).

-

Kinase assay buffer (e.g., HEPES, MgCl₂, DTT).

-

This compound at various concentrations.

-

96-well plates.

-

Phosphocellulose paper or other capture method for radiolabeled assays.

-

Luminescence plate reader for non-radioactive assays.

-

-

Procedure (Radiometric Assay):

-

Prepare a reaction mixture containing the kinase, its substrate, and this compound (or vehicle control) in the kinase assay buffer.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

-

-

Procedure (Luminescence-Based Assay, e.g., ADP-Glo™):

-

Follow a similar reaction setup as the radiometric assay, but with unlabeled ATP.

-

After the kinase reaction, add a reagent that converts the ADP produced into a luminescent signal.

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to kinase activity. Calculate the IC50 as above.

-

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on the proliferation and viability of cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines of interest.

-

Complete cell culture medium.

-

This compound at various concentrations.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect the levels of phosphorylated (activated) Tie-2 and p38 MAPK in cells treated with this compound.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target proteins. For phosphorylated proteins, antibodies that specifically recognize the phosphorylated form are used.

-

Materials:

-

Cancer cells treated with this compound.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (anti-phospho-Tie-2, anti-phospho-p38 MAPK, and antibodies for total proteins as loading controls).[13]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of Tie-2 and p38 MAPK.

-

In Vivo Xenograft Tumor Model

Xenograft models are used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Human cancer cell line (e.g., HEK-293 cells engineered to express Tie-2).[4]

-

This compound formulated for oral administration.

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle) to the mice, typically by oral gavage, at a predetermined dose and schedule.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Compare the tumor growth in the this compound-treated group to the control group to assess efficacy.

-

Conclusion

This compound represents a promising therapeutic agent with a unique dual inhibitory mechanism against Tie-2 and p38 MAPK. This dual action allows it to combat cancer through multiple avenues, including the disruption of tumor angiogenesis, the suppression of a pro-inflammatory tumor microenvironment, and the direct inhibition of cancer cell proliferation and survival. The preclinical data strongly support its continued investigation in clinical trials for various malignancies, particularly hematological cancers like MDS and AML, where the targeted pathways are known to be key drivers of the disease. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with or interested in the further exploration of this compound and similar dual-targeting kinase inhibitors.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C31H33FN6O3 | CID 24765037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. This compound suppresses osteoclast formation and breast cancer induced osteolysis via P38/STAT3 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Novel Dual Inhibitor of Tie2 and p38 MAPK with Efficacy in Preclinical Models of Myelodysplastic Syndromes and Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tumor cell p38 inhibition to overcome immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. broadpharm.com [broadpharm.com]

- 12. resources.revvity.com [resources.revvity.com]

- 13. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]

Pexmetinib: A Technical Guide to the Dual Inhibition of p38 MAPK and Tie-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pexmetinib (ARRY-614) is a potent, orally bioavailable small-molecule inhibitor targeting both p38 mitogen-activated protein kinase (MAPK) and the angiopoietin-1 receptor, Tie-2.[1][2] This dual inhibitory activity positions this compound as a compelling therapeutic candidate, particularly in hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), where both inflammatory signaling and angiogenesis play critical roles.[3][4] this compound's mechanism of action involves binding to the "DFG-out" conformation of both kinases, classifying it as a type 2 kinase inhibitor.[3][5] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways associated with this compound's dual inhibition of p38 MAPK and Tie-2.

Core Mechanism of Action

This compound exerts its therapeutic effects by simultaneously blocking two key signaling pathways implicated in cancer pathogenesis:

-

p38 MAPK Pathway: The p38 MAPK pathway is a critical regulator of inflammatory responses. Its overactivation in the bone marrow of MDS and AML patients contributes to a pathogenic inflammatory milieu that suppresses normal hematopoiesis.[3] this compound inhibits p38α and p38β isoforms, thereby abrogating the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][6] This inhibition can reverse the myelosuppressive effects of these cytokines.[3]

-

Tie-2 Pathway: The Tie-2 receptor, activated by its ligand angiopoietin-1 (Ang-1), is crucial for angiogenesis, the formation of new blood vessels essential for tumor growth and survival.[2] Elevated Ang-1 levels have been associated with higher-risk disease and reduced overall survival in MDS and AML.[3] By inhibiting Tie-2, this compound can disrupt tumor angiogenesis and directly inhibit leukemic cell proliferation.[3][6]

Quantitative Data Presentation

The following tables summarize the in vitro and in vivo potency of this compound against its primary targets and other kinases.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 (nM) | Reference(s) |

| Tie-2 | Biochemical Assay | 1 | [1] |

| p38α | Biochemical Assay | 35 | [1] |

| p38β | Biochemical Assay | 26 | [1] |

| p-Tie-2 | HEK-Tie2 Cells | 16 | [1][7] |

| p-p38 | HEK-Tie2 Cells | 1 | [1][7] |

| p-HSP27 | HeLa Cells | 2 | [6] |

| LPS-Induced TNFα | Isolated Human PBMCs | 4.5 ± 4.1 | [1][5] |

| LPS-Induced TNFα | Human Whole Blood | 313 ± 176 | [1][6] |

| Abl | Biochemical Assay | 4 | |

| Arg | Biochemical Assay | 10 | |

| FGFR1 | Biochemical Assay | 28 | |

| Flt1 | Biochemical Assay | 47 | |

| Flt4 | Biochemical Assay | 42 | |

| Fyn | Biochemical Assay | 41 | |

| Hck | Biochemical Assay | 26 | |

| Lyn | Biochemical Assay | 25 | |

| MINK | Biochemical Assay | 26 |

Table 2: In Vivo Inhibitory Activity of this compound

| Target | Model System | IC50 (nM) | Reference(s) |

| p-Tie-2 | HEK-Tie2 Xenograft | 2066 | [1][5] |

| p-p38 | HEK-Tie2 Xenograft / LPS-induced Endotoxemia | 203 | [1][5] |

Table 3: Protein Binding Corrected In Vitro IC50 Values

| Target | Predicted Plasma Concentration for 50% Inhibition (nM) | Reference(s) |

| p-Tie-2 | 2282 | [1][5] |

| p-p38 | 172 | [1][5] |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's dual inhibition of p38 MAPK and Tie-2 signaling pathways.

Caption: Western blot workflow for assessing p-Tie2 and p-p38 inhibition.

References

- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

ARRY-614: A Technical Guide on the Dual p38 MAPK and Tie-2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARRY-614, also known as pexmetinib, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and Tie-2 receptor tyrosine kinase.[1][2][3][4][5][6] This dual inhibitory action allows ARRY-614 to modulate key signaling pathways involved in inflammation, angiogenesis, and cell survival, making it a compound of significant interest for therapeutic development, particularly in hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] Preclinical and clinical studies have demonstrated its ability to inhibit pro-inflammatory cytokine production, reduce leukemic cell proliferation, and show clinical activity in heavily pretreated patient populations.[1][7][8] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and key experimental data related to ARRY-614.

Molecular Structure and Properties

ARRY-614 is a complex synthetic molecule. Its identity and fundamental properties are summarized below.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(5-fluoro-2-((1-(2-hydroxyethyl)-1H-indazol-5-yl)oxy)benzyl)urea[1] |

| Synonyms | This compound, ARRY 614[9] |

| CAS Number | 945614-12-0[9] |

| Molecular Formula | C₃₁H₃₃FN₆O₃[9] |

| SMILES | FC1=CC(CNC(NC2=CC(C(C)(C)C)=NN2C3=CC=C(C)C=C3)=O)=C(OC4=CC=C(N(CCO)N=C5)C5=C4)C=C1[9] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 556.6 g/mol [9] |

| Appearance | Crystalline solid[9] |

| Solubility | 30 mg/mL in DMSO[9] |

| λmax | 310 nm[9] |

| Purity | ≥98%[9] |

Mechanism of Action

ARRY-614 is a type 2 kinase inhibitor that uniquely targets both the p38 MAPK and Tie-2 signaling pathways by binding to the "DFG-out" conformation of the kinases.[1] This dual inhibition addresses two critical pathways often dysregulated in MDS and other cancers.

-

p38 MAPK Inhibition: The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines like TNF-α.[1] Overactivation of this pathway in the bone marrow of MDS patients contributes to the suppression of healthy hematopoiesis.[1] By inhibiting p38 MAPK, ARRY-614 can abrogate the myelosuppressive effects of pro-inflammatory cytokines.[1]

-

Tie-2 Inhibition: Tie-2 is a receptor tyrosine kinase, and its ligand, angiopoietin-1 (Angpt-1), is often overexpressed in MDS and AML.[1] This dysregulation is associated with a poorer prognosis. Inhibition of Tie-2 by ARRY-614 interferes with this signaling axis, which is crucial for cell survival and proliferation.[1]

The diagram below illustrates the dual inhibitory action of ARRY-614.

Preclinical and Clinical Data

In Vitro Potency and Selectivity

ARRY-614 demonstrates high potency against its primary targets and a range of other kinases.

| Target | IC₅₀ (nM) |

| Tie-2 | 1[9][10] |

| p38α | 26[9][10] |

| p38β | 35[9][10] |

| Abl | 4[10] |

| ARG | 10[10] |

| FGFR | 28[10] |

| FLT1 | 47[10] |

| FLT4 | 42[10] |

| Fyn | 41[10] |

| HCK | 26[10] |

| LYN | 25[10] |

| MINK | 26[10] |

In cell-based assays, ARRY-614 inhibited p38-mediated HSP27 phosphorylation with an IC₅₀ of 1 nM and Tie2-dependent AKT phosphorylation with an IC₅₀ of 13 nM.[11]

Pharmacokinetics

A Phase I study in patients with low or intermediate-1 risk MDS revealed high interpatient pharmacokinetic variability.[7][8]

| Parameter | Value |

| Administration | Oral, once or twice daily[7][8] |

| Tmax (median) | ~3 hours[3] |

| Half-life (t₁/₂) at steady-state | 15-21 hours[7] |

| Formulations | Powder-in-capsule, liquid oral suspension, liquid-filled capsule[12][13] |

Different formulations have been explored to improve bioavailability and reduce variability.[12][13]

Clinical Efficacy and Safety

In a Phase I trial (NCT00916227) involving 45 patients with low or intermediate-1 risk MDS, ARRY-614 was generally well tolerated.[7][8][14]

-

Dosing: Dose escalation ranged from 400 mg to 1200 mg once daily, and 200 mg to 300 mg twice daily. The 1200 mg once-daily dose was recommended for further study.[7][8]

-

Adverse Events: The most common treatment-related adverse events were primarily Grade 1-2 and included rash, diarrhea, dry skin, fatigue, and anorexia.[7][8]

-

Efficacy: Disease responses were observed in 14 of 44 (32%) evaluable patients, with the majority having been previously treated with a hypomethylating agent.[7][8] Responses were seen across all lineages, and some patients achieved transfusion independence.[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. Below are methodologies derived from published studies on ARRY-614.

Cell Viability Assay

This protocol is used to assess the effect of ARRY-614 on the proliferation of leukemic cell lines.

Methodology:

-

Leukemic cell lines (e.g., KG1, CMK) are cultured in RPMI supplemented with 10% FBS and 1% Penicillin/Streptomycin.[1]

-

Cells are seeded in microplates and incubated with various concentrations of ARRY-614 (dissolved in DMSO).[1]

-

Following the incubation period, a viability reagent such as Cell Titer Blue is added to each well.[1]

-

Fluorescence, which is proportional to the number of viable cells, is measured using a microplate reader.[1]

Immunoblotting for Kinase Inhibition

This protocol assesses the ability of ARRY-614 to inhibit the phosphorylation of its target kinases.

Methodology:

-

Cells (e.g., leukemic KG1 cells) are treated with a stimulant like TNF-α (10ng/ml) in the presence or absence of ARRY-614 (e.g., 10μM) for specified time periods.[1]

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated and total forms of the target proteins (e.g., phospho-p38 MAPK, p38 MAPK, MAPKAPK2, EIF4E).[1]

-

After incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system.[1]

Pharmacokinetic Analysis

This protocol is used to determine the concentration of ARRY-614 in plasma over time.

Methodology:

-

In clinical trials, blood samples are collected from patients at various time points after the administration of ARRY-614.[7][15]

-

The concentration of ARRY-614 in the plasma is quantified using a validated liquid chromatography with tandem mass spectrometry (LC/MS-MS) method.[7][15]

-

The resulting plasma concentration-time data is analyzed using noncompartmental analysis software (e.g., Phoenix WinNonlin) to determine key pharmacokinetic parameters such as Tmax, Cmax, and half-life.[7]

Conclusion

ARRY-614 is a promising dual inhibitor of p38 MAPK and Tie-2 with a well-defined mechanism of action and demonstrated activity in preclinical models and clinical trials for myelodysplastic syndromes. Its ability to target both inflammatory and cell survival pathways provides a unique therapeutic approach. Further investigation, particularly with optimized formulations and in combination with other agents, is warranted to fully elucidate its therapeutic potential in various oncological and inflammatory conditions.

References

- 1. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. ashpublications.org [ashpublications.org]

- 4. selleckchem.com [selleckchem.com]

- 5. abmole.com [abmole.com]

- 6. invivochem.net [invivochem.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ashpublications.org [ashpublications.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Array BioPharma Provides Clinical Update On ARRY-614 For Myelodysplastic Syndromes At The 2013 American Society Of Hematology Meeting [prnewswire.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

Pexmetinib: A Technical Guide to Target Validation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pexmetinib (ARRY-614) is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in oncology research due to its unique dual-targeting mechanism. It simultaneously inhibits Tie-2, a key receptor tyrosine kinase involved in angiogenesis, and p38 MAPK, a serine/threonine kinase implicated in inflammatory responses and tumor progression. This dual inhibition presents a compelling strategy for combating solid tumors by concurrently attacking the tumor vasculature and intrinsic cancer cell survival pathways. This technical guide provides an in-depth overview of the preclinical validation of this compound's targets in solid tumors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

Introduction to this compound and its Targets

This compound's therapeutic potential in solid tumors stems from its ability to modulate two critical signaling axes: the Angiopoietin/Tie-2 pathway and the p38 MAPK pathway.

-

Tie-2 (Tyrosine Kinase with Immunoglobulin and EGF Homology Domains-2): Primarily expressed on endothelial cells, Tie-2 and its angiopoietin ligands (Ang1 and Ang2) are crucial regulators of vascular development, maturation, and stability. In the tumor microenvironment, this pathway is often hijacked to promote angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] By inhibiting Tie-2, this compound can disrupt tumor angiogenesis and vasculogenesis, thereby impeding tumor growth and metastasis.[3][4]

-

p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling cascade is a key player in cellular responses to stress and inflammation. In cancer, its role is complex and context-dependent, influencing processes such as cell proliferation, apoptosis, and invasion.[5][6] Chronic inflammation is a hallmark of cancer, and p38 MAPK activation can contribute to a pro-tumorigenic microenvironment.[7] Inhibition of p38 MAPK by this compound can therefore suppress inflammatory cytokine production and interfere with cancer cell survival and metastasis.[8]

Preclinical Efficacy of this compound in Solid Tumors

While much of the early research on this compound focused on hematological malignancies, subsequent studies have demonstrated its potential in various solid tumor models. The following tables summarize the key quantitative data from these preclinical investigations.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 (nM) | Reference |

| Tie-2 | Enzymatic Assay | 1 | [9] |

| p38α MAPK | Enzymatic Assay | 35 | [9] |

| p38β MAPK | Enzymatic Assay | 26 | [9] |

| p-Tie-2 | HEK-293 Cells | 18 | [10] |

| p-p38 MAPK | HEK-293 Cells | 4 | [10] |

| p-HSP27 | HeLa Cells | 2 | [10] |

| MDA-MB-231 Proliferation | Breast Cancer Cells | 17,430 | [5] |

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models

| Tumor Model | Dosing Regimen | Outcome | Reference |

| Ovarian Carcinoma (A2780) | 30 mg/kg, p.o. | Additive tumor growth inhibition with Taxol | [10] |

| Breast Cancer Bone Metastasis (MDA-MB-231) | Not specified | Reduced tissue volume, length, and weight of bone metastases | [5] |

Signaling Pathways Targeted by this compound

The dual inhibition of Tie-2 and p38 MAPK by this compound leads to the modulation of complex downstream signaling cascades that are critical for tumor growth and survival.

The Angiopoietin/Tie-2 Signaling Pathway

Activation of Tie-2 by its ligand Angiopoietin-1 (Ang-1) on endothelial cells triggers a signaling cascade that promotes vessel maturation and stability. In the tumor microenvironment, Angiopoietin-2 (Ang-2) often acts as a competitive antagonist, leading to vascular destabilization and priming the endothelium for pro-angiogenic signals like VEGF. This compound's inhibition of Tie-2 disrupts these processes, leading to anti-angiogenic effects. A key downstream effector of Tie-2 signaling is the PI3K/Akt pathway, which is crucial for endothelial cell survival.[11]

Caption: this compound inhibits the Tie-2 signaling pathway.

The p38 MAPK Signaling Pathway in Cancer

The p38 MAPK pathway is activated by various cellular stressors and inflammatory cytokines. In the context of cancer, its activation can have dual roles, either promoting or suppressing tumor growth depending on the cellular context.[10] In many solid tumors, chronic activation of p38 MAPK contributes to inflammation, invasion, and metastasis.[8] this compound's inhibition of p38 MAPK can block the phosphorylation of downstream targets like STAT3, leading to reduced expression of matrix metalloproteinases (MMPs) involved in invasion.[5]

Caption: this compound inhibits the p38 MAPK signaling pathway.

Experimental Protocols for Target Validation

The validation of this compound's targets in solid tumors involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinases.

Methodology:

-

Reagents: Recombinant human Tie-2 and p38α/β MAPK enzymes, appropriate kinase-specific substrates (e.g., biotinylated peptides), ATP, this compound (serially diluted), kinase assay buffer, and a detection system (e.g., HTRF, luminescence-based).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

In a microplate, add the recombinant kinase, the specific substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blotting for Phospho-Protein Analysis

Objective: To assess the inhibition of Tie-2 and p38 MAPK phosphorylation in cancer cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Culture solid tumor cell lines (e.g., MDA-MB-231, A2780) to 70-80% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time.

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phospho-Tie-2, total Tie-2, phospho-p38 MAPK, total p38 MAPK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

Caption: Western Blotting workflow for target validation.

In Vivo Solid Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animal Models: Use immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human solid tumor cells (e.g., A2780 ovarian cancer cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Treatment:

-

Randomize the mice into control and treatment groups.

-

Administer this compound orally (p.o.) at a specified dose and schedule (e.g., 30 mg/kg daily). The control group receives the vehicle.

-

-

Tumor Growth Measurement:

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

-

Endpoint and Analysis:

-

Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

-

Optionally, tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blotting for target modulation).

-

Caption: In vivo xenograft study workflow.

Clinical Development in Solid Tumors

This compound has been evaluated in early-phase clinical trials for various malignancies. A Phase 1/2 clinical trial (NCT04074967) is investigating this compound in combination with nivolumab or ipilimumab for the treatment of advanced melanoma, kidney cancer, and other solid tumors.[12] While detailed results from solid tumor-specific cohorts are maturing, the rationale for these combinations is to simultaneously target tumor angiogenesis and intrinsic tumor cell signaling while enhancing the anti-tumor immune response.

Conclusion

This compound represents a promising therapeutic agent for the treatment of solid tumors due to its novel dual inhibitory mechanism against Tie-2 and p38 MAPK. Preclinical data, although more extensive in hematological malignancies, provides a strong rationale for its efficacy in solid tumors by demonstrating its ability to inhibit key pathways involved in angiogenesis, inflammation, and cancer cell survival. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this compound's targets in a variety of solid tumor contexts. Further research, particularly from ongoing clinical trials, will be crucial in fully elucidating the therapeutic potential of this compound in the clinical setting for patients with solid tumors.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine.org [endocrine.org]

- 4. Angiopoietin/Tie2 signaling, tumor angiogenesis and inflammatory diseases [imrpress.com]

- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]

- 6. p38 MAPK inhibits breast cancer metastasis through regulation of stromal expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. portlandpress.com [portlandpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. This compound | C31H33FN6O3 | CID 24765037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Role of p38 MAPK pathway in myelodysplastic syndromes

An In-Depth Technical Guide to the Role of the p38 MAPK Pathway in Myelodysplastic Syndromes

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myelodysplastic Syndromes (MDS) are a group of clonal hematopoietic stem cell malignancies characterized by ineffective hematopoiesis, peripheral cytopenias, and a risk of transformation to acute myeloid leukemia (AML). A growing body of evidence implicates chronic inflammation and aberrant cytokine signaling within the bone marrow microenvironment as central to MDS pathogenesis. The p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical intracellular hub that integrates these pro-inflammatory and stress signals, driving the key pathological features of low-risk MDS. Constitutively activated in MDS hematopoietic progenitors, the p38 MAPK pathway promotes apoptosis and suppresses hematopoiesis. This activation is largely driven by cytokines such as TNF-α, IL-1β, and TGF-β, creating a pathological feedback loop that sustains the disease. Consequently, the p38α isoform has become a promising therapeutic target, with selective inhibitors demonstrating the ability to restore effective hematopoiesis in preclinical models and showing clinical activity in MDS patients. This guide provides a comprehensive overview of the p38 MAPK pathway in MDS, detailing its activation, downstream consequences, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The p38 MAPK Signaling Cascade

The p38 MAPK family comprises four isoforms (α, β, γ, δ) that function as serine/threonine kinases.[1] They are key transducers of extracellular stress signals, such as inflammatory cytokines, osmotic shock, and UV irradiation, and are involved in regulating apoptosis, inflammation, and cell differentiation.[1] The canonical activation cascade is a three-tiered system involving a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK itself.[2][3] Upon activation via dual phosphorylation at a conserved Thr-Gly-Tyr motif (Thr180/Tyr182), p38 phosphorylates a host of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF2 and MEF2C, to execute its cellular functions.[3]

Aberrant p38 MAPK Activation in the MDS Bone Marrow

A cardinal feature of low-risk MDS is the constitutive activation (phosphorylation) of p38 MAPK in hematopoietic progenitors within the bone marrow.[4][5] This overactivation is not a result of p38 protein overexpression but rather stems from chronic stimulation by an inflammatory microenvironment.[4] Immunohistochemical studies consistently show significantly higher levels of phospho-p38 (p-p38) in MDS patient samples compared to healthy controls. This heightened p38 activity is directly correlated with increased rates of apoptosis in hematopoietic progenitors, providing a mechanistic link to the ineffective hematopoiesis that defines the disease.[4][6]

| Parameter | MDS Patients | Control Group | P-value | Reference |

| Strong p-p38 (Myeloid Lineage) | 22/33 (67%) | 2/11 (18%) | P = .012 | [7] |

| Strong p-p38 (Megakaryocytic) | 18/23 (78%) | 3/9 (33%) | P = .035 | [7] |

| Aberrant p-p38 Activation | 13/20 (65%) | Not Reported | Not Applicable | [8] |

Table 1: Quantitative summary of p38 MAPK activation in MDS bone marrow samples from immunohistochemical studies.

Upstream Activation and Pathological Feedback in the MDS Microenvironment

The hyperactivation of p38 MAPK in MDS is driven by a complex interplay of factors within the bone marrow microenvironment.

4.1 Role of Inflammatory Cytokines Myelosuppressive and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Transforming Growth Factor-beta (TGF-β), are overproduced in the MDS marrow and are potent activators of the p38 pathway.[8][9][10][11] These cytokines bind to their respective receptors on hematopoietic stem and progenitor cells (HSPCs), initiating the intracellular kinase cascade.

4.2 The TNF-α/IL-1β Feedback Loop Crucially, the production and secretion of TNF-α and IL-1β by bone marrow mononuclear and stromal cells are themselves dependent on p38 MAPK activity.[12] This establishes a pernicious autocrine and paracrine feedback loop where p38 activation drives the production of cytokines that, in turn, further activate p38, sustaining a chronic inflammatory state that suppresses normal hematopoiesis.[12][13]

4.3 The TGF-β Signaling Axis TGF-β signals through its type I (TβRI) and type II (TβRII) receptors. In addition to the canonical Smad-dependent pathway, TβRI can activate p38 MAPK through a Smad-independent mechanism. This involves the recruitment of TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase, to the TβRI.[12] TRAF6 then activates TGF-β-activated kinase 1 (TAK1), a MAPKKK, which directly phosphorylates and activates MKK3/6, leading to p38 activation and apoptosis.[12][14]

Downstream Consequences: Ineffective Hematopoiesis and Apoptosis

The sustained activation of p38 MAPK in MDS progenitors has two primary pathological consequences:

-

Increased Apoptosis: p38 activation is a direct driver of the increased intramedullary apoptosis characteristic of low-risk MDS.[6][15] It mediates pro-apoptotic signals that lead to the death of both clonal and normal hematopoietic progenitors, contributing significantly to peripheral cytopenias.

-

Suppression of Hematopoiesis: Overactivation of p38 inhibits the formation of both erythroid (BFU-E) and myeloid (CFU-GM) colonies.[12] This suppression of progenitor cell proliferation and differentiation is the cellular basis of ineffective hematopoiesis.

Pharmacological or genetic (siRNA) inhibition of p38α can reverse these effects, decreasing apoptosis and restoring colony-forming capacity in primary MDS bone marrow cells ex vivo.[4][5][10]

p38 MAPK as a Therapeutic Target

Given its central role as a mediator of inflammatory cytokine signaling and apoptosis, the p38 MAPK pathway, particularly the p38α isoform, is an attractive therapeutic target in MDS.[7][12] Several small molecule inhibitors have been developed and tested in both preclinical and clinical settings.

| Inhibitor | Target(s) | IC50 | Key Findings in MDS Context | Reference(s) |

| SCIO-469 | p38α | Not Reported | Increases erythroid and myeloid colony formation; protects progenitors from apoptosis. Showed modest clinical activity in a Phase I/II trial. | [4][11][12] |

| SD-282 | p38α | Not Reported | Reverses TNF-α/IFN-γ growth inhibition; enhances colony formation from MDS CD34+ cells. | [10] |

| Pexmetinib (ARRY-614) | p38 MAPK, Tie2 | p38: 1 nM (HSP27) | Phase 1 Trial: 32% overall response rate in low/int-1 risk patients. Achieved transfusion independence in RBC and platelet-dependent patients. Reduced p-p38 levels in bone marrow by 85%. | [4][8][9][16] |

| SB203580 | p38α/β | Not Reported | In vitro tool: Reverses As₂S₂-induced apoptosis in an MDS cell line. | [17] |

Table 2: Summary of p38 MAPK inhibitors and their effects in Myelodysplastic Syndromes.

The clinical data for ARRY-614 are particularly encouraging, demonstrating that targeting this pathway can lead to meaningful hematologic improvements in a patient population with limited treatment options, including those who have previously failed hypomethylating agents.[6][9]

Key Experimental Methodologies

Validating the role of p38 MAPK in MDS and assessing the efficacy of its inhibitors requires a specific set of experimental techniques.

7.1 Workflow for Assessing a Novel p38 Inhibitor

7.2 Protocol: Western Blot for Phospho-p38 MAPK

This protocol is for detecting the activated, phosphorylated form of p38 MAPK in hematopoietic cell lysates.

-

Cell Lysis:

-

Wash 1-5 x 10⁶ cells with ice-cold PBS and centrifuge.

-

Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[18]

-

Wash the membrane 3x for 10 minutes each in TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each in TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.

-

To normalize, strip the membrane and re-probe with an antibody for total p38 MAPK.

-

7.3 Protocol: Colony-Forming Unit (CFU) Assay

This assay measures the ability of hematopoietic progenitors to proliferate and differentiate into colonies.[19][20][21]

-

Cell Preparation:

-

Isolate mononuclear cells (MNCs) from MDS bone marrow aspirates by density gradient centrifugation (e.g., Ficoll-Paque). CD34+ cells can be further enriched using magnetic-activated cell sorting (MACS).

-

-

Plating:

-

Prepare a cell suspension in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.

-

In a sterile tube, add the cells to a methylcellulose-based semi-solid medium (e.g., MethoCult™) containing a cocktail of cytokines (e.g., SCF, GM-CSF, IL-3, erythropoietin) to support multilineage colony growth. The experimental condition will also contain the p38 inhibitor at the desired concentration.

-

Vortex the mixture thoroughly.

-

Dispense the mixture into 35 mm culture dishes using a syringe, ensuring no bubbles are present.

-

-

Incubation:

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂ for 14 days.

-

-

Colony Scoring:

-

Using an inverted microscope, identify and count the different types of colonies based on their morphology:

-

BFU-E (Burst-Forming Unit-Erythroid): Large, reddish, multi-focal colonies.

-

CFU-GM (Colony-Forming Unit-Granulocyte, Macrophage): Compact colonies of colorless, refractile cells.

-

CFU-GEMM (Colony-Forming Unit-Granulocyte, Erythrocyte, Macrophage, Megakaryocyte): Large, mixed-morphology colonies.

-

-

7.4 Protocol: Annexin V Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[5][15]

-

Cell Preparation:

-

Harvest 1-5 x 10⁵ cells per condition (e.g., untreated, inhibitor-treated).

-

Wash cells once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, APC).

-

Add 5 µL of a viability dye such as Propidium Iodide (PI) or 7-AAD to distinguish apoptotic from necrotic cells.

-

Gently vortex and incubate for 15-20 minutes at room temperature, protected from light.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry immediately (within 1 hour).

-

Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

-

Conclusion and Future Directions

The p38 MAPK pathway is unequivocally a central player in the pathophysiology of low-risk myelodysplastic syndromes. It acts as a key node that translates the inflammatory signals of the bone marrow microenvironment into the pathological outcomes of hematopoietic progenitor apoptosis and ineffective hematopoiesis. The positive feedback loop involving TNF-α and IL-1β further cements its role in sustaining the disease state.

The clinical validation of p38 MAPK inhibitors like this compound (ARRY-614) provides strong proof-of-concept for this therapeutic strategy. Future research should focus on:

-

Biomarker Development: Identifying biomarkers to predict which MDS patients are most likely to respond to p38 inhibition.

-

Combination Therapies: Exploring the synergistic potential of p38 inhibitors with other agents, such as hypomethylating agents or TGF-β pathway inhibitors.

-

Understanding Resistance: Investigating potential mechanisms of resistance to p38 inhibitors to inform next-generation drug design and treatment strategies.

Targeting the p38 MAPK pathway represents a rationally designed, mechanism-based approach to treating MDS, offering hope for improving cytopenias and quality of life for patients with this challenging disease.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 4. A Phase 1 Study of Oral ARRY-614, a p38 MAPK/Tie2 Dual Inhibitor, in Patients with Low or Intermediate-1 Risk Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Array BioPharma Provides Clinical Update On ARRY-614 For Myelodysplastic Syndromes At The 2013 American Society Of Hematology Meeting [prnewswire.com]

- 7. p38 mitogen-activated protein kinase has different degrees of activation in myeloproliferative disorders and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Research Portal [scholarship.miami.edu]

- 9. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TRAF6 Promotes Myogenic Differentiation via the TAK1/p38 Mitogen-Activated Protein Kinase and Akt Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the p38 Map Kinase Pathway is Essential for the Antileukemic Effects of Dasatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The type I TGF-beta receptor engages TRAF6 to activate TAK1 in a receptor kinase-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. TGF-β signaling via TAK1 pathway: Role in kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. As2S2 Mediates the ROS/P38 MAPK Signaling Pathway to Induce Apoptosis and S-Phase Arrest in Myelodysplastic Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. Colony-forming unit cell (CFU-C) assays at diagnosis: CFU-G/M cluster predicts overall survival in myelodysplastic syndrome patients independently of IPSS-R - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide on Tie-2 Signaling in Tumor Angiogenesis and the Therapeutic Potential of Pexmetinib

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Tie-2 signaling pathway is a critical regulator of vascular development, maturation, and homeostasis. Its dysregulation, particularly through the interplay of its ligands, Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2), is a hallmark of tumor angiogenesis. This technical guide provides a comprehensive overview of the Tie-2 signaling cascade in the context of cancer, detailing its role in promoting the growth and survival of tumor-associated vasculature. Furthermore, this document elaborates on the mechanism of action of Pexmetinib (ARRY-614), a potent dual inhibitor of Tie-2 and p38 MAPK, and summarizes its preclinical efficacy. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development in this promising therapeutic area.

The Tie-2 Signaling Axis: A Gatekeeper of Vascular Quiescence and Activation

The Tie-2 receptor, a tyrosine kinase predominantly expressed on endothelial cells, is a central player in the intricate process of angiogenesis.[1] Its activity is tightly controlled by its primary ligands, Ang-1 and Ang-2, which exhibit opposing effects on vascular stability.[2]

1.1. Angiopoietin-1 and Vascular Stabilization:

Under normal physiological conditions, Ang-1, secreted by perivascular cells, binds to and activates Tie-2.[3] This interaction triggers the autophosphorylation of tyrosine residues within the intracellular kinase domain of Tie-2, initiating a signaling cascade that promotes vascular quiescence and maturation.[3] Key downstream effects of Ang-1/Tie-2 signaling include:

-

Endothelial Cell Survival: Activation of the PI3K/Akt pathway, which in turn inhibits pro-apoptotic factors like Caspase-9 and Bad, and upregulates survival proteins such as Survivin.[3]

-

Vessel Maturation: Recruitment of pericytes and smooth muscle cells to the vessel wall, strengthening the vascular structure.

-

Maintenance of Vascular Integrity: Enhancement of endothelial cell-cell junctions, reducing vascular permeability.[4]

1.2. Angiopoietin-2 and Vascular Destabilization in the Tumor Microenvironment:

In the tumor microenvironment, the balance shifts towards Ang-2, which is often overexpressed by tumor cells and activated endothelial cells in response to hypoxia and pro-angiogenic factors like VEGF-A.[3][5] Ang-2 acts as a context-dependent antagonist of Ang-1, competitively binding to Tie-2 without inducing a strong activating signal.[5][6] This leads to:

-

Vessel Destabilization: Disruption of the interaction between endothelial cells and pericytes, leading to a more permeable and less stable vasculature.[7]

-

Sensitization to Pro-angiogenic Factors: A destabilized vasculature becomes more responsive to other angiogenic stimuli, most notably VEGF, which then drives endothelial cell proliferation and migration, fueling tumor growth.[8]

The interplay between Ang-1, Ang-2, and Tie-2 is a critical determinant of vascular homeostasis versus pathological angiogenesis.

Signaling Pathway Diagram

Caption: Tie-2 Signaling Pathway in Angiogenesis.

This compound: A Dual Inhibitor of Tie-2 and p38 MAPK

This compound (ARRY-614) is an orally bioavailable small-molecule inhibitor that potently targets both Tie-2 and p38 mitogen-activated protein kinase (MAPK).[9][10] Its dual inhibitory action provides a multi-pronged approach to cancer therapy by not only disrupting tumor angiogenesis but also modulating the inflammatory tumor microenvironment.[11] this compound binds to the "DFG-out" conformation of both Tie-2 and p38 MAPK, a characteristic of type 2 kinase inhibitors.[9]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro IC50 Values of this compound

| Target | Assay System | IC50 (nM) | Reference(s) |

| Tie-2 | Kinase Assay | 1 | [12][13] |

| Tie-2 (pTie2) | HEK-293 cells | 18 | [14] |

| Tie-2 (protein-corrected) | In vitro mechanistic models | 2282 | [9][15] |

| p38α | Kinase Assay | 35 | [12][13] |

| p38β | Kinase Assay | 26 | [12] |

| p38 MAPK (p-p38) | HEK-Tie2 cells | 1 | [15] |

| p38 MAPK (protein-corrected) | In vitro mechanistic models | 172 | [9][15] |

| Abl | Kinase Assay | 4 | [12] |

| Arg | Kinase Assay | 10 | [12] |

| FGFR1 | Kinase Assay | 28 | [12] |

| Flt1 (VEGFR1) | Kinase Assay | 47 | [12] |

| Flt4 (VEGFR3) | Kinase Assay | 42 | [12] |

| Fyn | Kinase Assay | 41 | [12] |

| Hck | Kinase Assay | 26 | [12] |

| Lyn | Kinase Assay | 25 | [12] |

| MINK | Kinase Assay | 26 | [12] |

Table 2: In Vivo IC50 Values of this compound

| Target | Model System | IC50 (nM) | Reference(s) |

| Tie-2 | HEK-Tie2 xenografts (murine) | 2066 | [9][15] |

| p38 MAPK | HEK-Tie2 xenografts (murine) | 203 | [9][15] |

Experimental Protocols for Assessing Tie-2 Inhibition

To evaluate the efficacy of Tie-2 inhibitors like this compound, several key in vitro and in vivo assays are employed. The following sections provide detailed methodologies for these experiments.

Tie-2 Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the Tie-2 kinase.

Materials:

-

Recombinant human Tie-2 kinase (e.g., BPS Bioscience, Cat# 40370)[16]

-

Kinase Assay Buffer (e.g., 5x Kinase Assay Buffer 2, BPS Bioscience)[16]

-

ATP (e.g., 500 µM solution)[16]

-

Substrate (e.g., Poly(Glu,Tyr) 4:1, 10 mg/ml)[16]

-

Test compound (this compound) at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega, Cat# V6930)[16]

-

White 96-well plates

Procedure:

-

Prepare a 1x Kinase Assay Buffer by diluting the 5x stock.

-

Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.

-

Add the test inhibitor at serially diluted concentrations to the wells of a 96-well plate. Include a no-inhibitor control.

-

Add the master mix to all wells.

-

Add a solution of diluted Tie-2 kinase to all wells except the "Blank" control.

-

Incubate the plate at 30°C for 45 minutes.

-

Add ADP-Glo™ reagent to each well and incubate at room temperature for 45 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to each well and incubate at room temperature for another 45 minutes to convert ADP to ATP and generate a luminescent signal.

-

Read the luminescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Endothelial Cell Tube Formation Assay

Objective: To assess the effect of a compound on the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., Medium 200PRF supplemented with LSGS)[17]

-

Basement membrane matrix (e.g., Geltrex™ or Matrigel®)[17][18]

-

Test compound (this compound) at various concentrations

-

Calcein AM fluorescent dye (for visualization)[18]

-

96-well tissue culture plates

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for gelation.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of the test compound or vehicle control.

-

Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[19]

-

Visualize and photograph the tube formation using an inverted microscope.

-

For quantitative analysis, the cells can be labeled with Calcein AM, and the total tube length, number of junctions, and number of loops can be measured using image analysis software.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cells (e.g., HEK-Tie2 cells for mechanistic studies, or a relevant cancer cell line)

-

Test compound (this compound) formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Microtome and reagents for immunohistochemistry (e.g., anti-CD31 antibody for microvessel density)

Procedure:

-

Inject tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor volume with calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be fixed in formalin, embedded in paraffin, and sectioned for immunohistochemical analysis of microvessel density (e.g., using CD31 staining).

-

Another portion of the tumor can be snap-frozen for western blot analysis of target engagement (e.g., p-Tie2 and p-p38 levels).

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating a Tie-2 inhibitor.

Logical Relationship: Tie-2 Activation and Tumor Angiogenesis

The activation of the Tie-2 signaling pathway is intricately linked to the progression of tumor angiogenesis. This relationship can be visualized as a cascade of events.

Caption: Logical cascade of Tie-2's role in tumor angiogenesis.

Conclusion

The Tie-2 signaling pathway represents a compelling target for anti-angiogenic therapy in cancer. The dual inhibitory action of this compound on both Tie-2 and p38 MAPK offers a promising strategy to not only disrupt the formation of new blood vessels that fuel tumor growth but also to modulate the inflammatory tumor microenvironment. The preclinical data for this compound are encouraging, demonstrating potent inhibition of its targets and anti-tumor activity. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug developers working to advance our understanding of Tie-2 signaling and to develop novel therapeutics in this field. Further investigation into the clinical efficacy and safety of this compound and other Tie-2 inhibitors is warranted.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Angiopoietin - Wikipedia [en.wikipedia.org]

- 3. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Angiopoietins and Tie2 in Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C31H33FN6O3 | CID 24765037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Facebook [cancer.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. corning.com [corning.com]

- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Pexmetinib (ARRY-614): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pexmetinib (ARRY-614) is a potent, orally bioavailable small molecule inhibitor that exhibits a dual mechanism of action by targeting both the Tie-2 receptor tyrosine kinase and p38 mitogen-activated protein kinase (MAPK).[1][2] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its application in hematological malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). The document details the scientific rationale for its dual-target approach, comprehensive summaries of its in vitro and in vivo activities, and detailed experimental protocols for key assays. Quantitative data are presented in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's development journey.

Introduction

Myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) are hematologic neoplasms characterized by ineffective hematopoiesis and the expansion of malignant clonal populations in the bone marrow.[3] A key challenge in treating these diseases is the inflammatory bone marrow microenvironment, which suppresses normal hematopoietic stem cell function and promotes malignant cell survival.[3] Two key pathways implicated in the pathophysiology of MDS and AML are the Angiopoietin-1/Tie-2 signaling pathway, which is involved in vascular development and hematopoietic stem cell quiescence, and the p38 MAPK pathway, a key regulator of inflammatory cytokine production and cellular stress responses.[1][4]

This compound was developed as a dual inhibitor of Tie-2 and p38 MAPK to simultaneously target the pro-leukemic and pro-inflammatory signaling axes in these malignancies.[3] By inhibiting Tie-2, this compound aims to disrupt the supportive bone marrow microenvironment for leukemic cells. Concurrently, inhibition of p38 MAPK is intended to reduce the production of myelosuppressive inflammatory cytokines like TNF-α, thereby protecting healthy hematopoietic stem cells and potentially restoring normal hematopoiesis.[3]

Mechanism of Action

This compound is a Type II kinase inhibitor that binds to the "DFG-out" conformation of both p38 MAPK and Tie-2 kinase.[3] This binding mode stabilizes an inactive conformation of the kinases, preventing their activation and downstream signaling.

Tie-2 Signaling Pathway

The Tie-2 signaling pathway is activated by its ligand, Angiopoietin-1 (Angpt-1). In the context of hematological malignancies, this pathway is believed to promote the survival and quiescence of leukemic stem cells within the bone marrow niche. This compound's inhibition of Tie-2 blocks these pro-survival signals.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a critical component of the cellular response to stress and inflammatory signals. In MDS, overactivation of this pathway by cytokines like TNF-α contributes to the suppression of normal hematopoiesis. This compound's inhibition of p38 MAPK aims to mitigate these myelosuppressive effects.

Preclinical Development

In Vitro Activity

This compound has demonstrated potent inhibitory activity against both Tie-2 and p38 MAPK in a variety of in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line/System | IC50 (nM) | Reference(s) |

| Tie-2 (p-Tie2) | HEK-Tie2 | 16 | [3] |

| p38 MAPK (p-p38) | HEK-Tie2 | 1 | [3] |

| Tie-2 | (Biochemical Assay) | 1 | [2] |

| p38α | (Biochemical Assay) | 35 | [2] |

| p38β | (Biochemical Assay) | 26 | [2] |

| LPS-induced TNFα | Human PBMCs | 4.5 ± 4.1 | [5] |

| LPS-induced TNFα | Human Whole Blood | 313 ± 176 | [5] |

| p-HSP27 | HeLa | 2 | [6] |

| Protein-Corrected IC50 | |||

| Tie2 | (Predicted in human plasma) | 2282 | [3] |

| p38 | (Predicted in human plasma) | 172 | [3] |

Cellular Assays

This compound has been shown to inhibit the proliferation of leukemic cell lines and abrogate the myelosuppressive effects of inflammatory cytokines on healthy hematopoietic cells.

Table 2: Cellular Activity of this compound

| Assay | Cell Line/System | Effect | Concentration(s) | Reference(s) |

| Cell Proliferation | KG-1, KT-1 | Reduced proliferation | 0.5 and 1 µM | [7] |

| Cytokine-mediated myelosuppression | Human CD34+ cells | Abrogated TNF-α effects | 10 µM | [3] |

| Leukemic Cell Proliferation | KT-1, CMK | Decreased viable cells | Not specified | [3] |